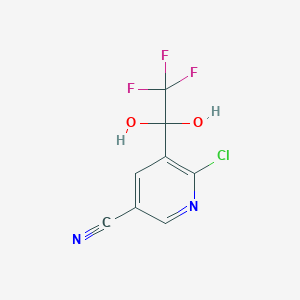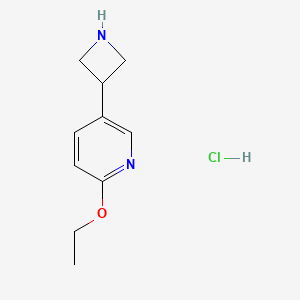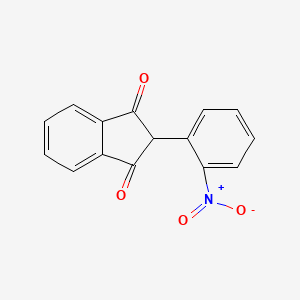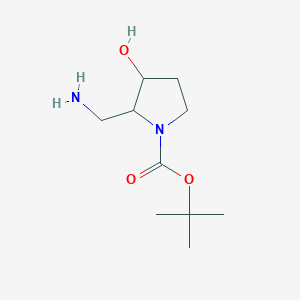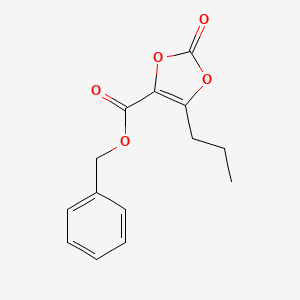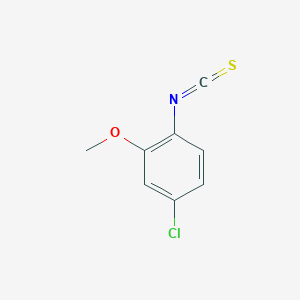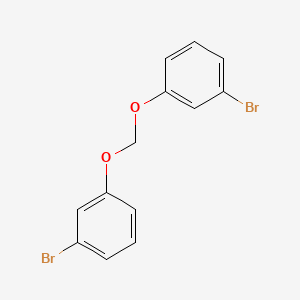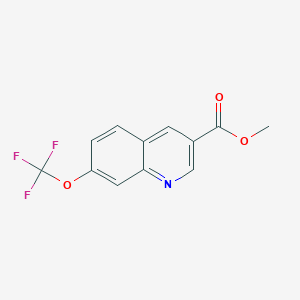
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a trifluoromethoxy group at the 7-position and a carboxylate ester at the 3-position further enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxyquinoline and trifluoromethoxybenzene.
Formation of Intermediate: The 7-hydroxyquinoline undergoes a nucleophilic substitution reaction with trifluoromethoxybenzene in the presence of a base such as potassium carbonate to form 7-(trifluoromethoxy)quinoline.
Esterification: The intermediate is then subjected to esterification with methyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial agent, leveraging the quinoline core’s known activity against malaria parasites.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is primarily related to its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its biological effects.
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Isoquine: A quinoline derivative with potent antimalarial activity.
Uniqueness: Methyl 7-(Trifluoromethoxy)quinoline-3-carboxylate stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives.
属性
分子式 |
C12H8F3NO3 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC 名称 |
methyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-4-7-2-3-9(19-12(13,14)15)5-10(7)16-6-8/h2-6H,1H3 |
InChI 键 |
DSMVNGGUDQYJSZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



